Product packaging for 1-Pentylanthracene-9,10-dione(Cat. No.:CAS No. 64111-86-0)

1-Pentylanthracene-9,10-dione

Cat. No.: B1627585
CAS No.: 64111-86-0
M. Wt: 278.3 g/mol
InChI Key: INPHIYULSHLAHR-UHFFFAOYSA-N
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Description

Significance of the Anthracene-9,10-dione (Anthraquinone) Scaffold in Chemical Sciences

The anthracene-9,10-dione (anthraquinone) framework is a cornerstone in the chemical sciences due to its unique electronic properties, structural rigidity, and capacity for functionalization. frontiersin.orgnih.gov This tricyclic aromatic system, characterized by two carbonyl groups on the central ring, is a fundamental building block in a vast array of applications. longdom.orgcolab.ws Its planarity facilitates effective π-π stacking interactions, a crucial factor in its performance in various materials. frontiersin.orgnih.gov

Historically, anthraquinone (B42736) derivatives have been pivotal in the dye and pigment industry, valued for their vibrant colors and high stability. longdom.orgontosight.ai Beyond coloration, the anthraquinone scaffold is integral to medicinal chemistry, with many of its derivatives exhibiting significant biological activities. ontosight.aibenthamdirect.com These compounds have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. nih.govontosight.ai In the realm of materials science, anthraquinones are explored for their use in developing new materials, including conductive polymers and components for electronic devices. ontosight.aiontosight.ai Their unique redox properties also make them promising candidates for applications in electrochemical energy storage. rsc.org

The electron-withdrawing nature of the carbonyl groups significantly influences the chemical reactivity of the anthraquinone core, making the introduction of functional groups a subject of extensive research. colab.ws This inherent reactivity allows for a wide range of chemical modifications, enabling the fine-tuning of its properties for specific applications. frontiersin.orgcolab.ws

Overview of Substituted Anthracene-9,10-dione Derivatives in Academic Inquiry

The academic interest in substituted anthracene-9,10-dione derivatives is vast and multifaceted, driven by the desire to modulate their chemical and physical properties for various applications. colab.wsbenthamdirect.com Researchers have systematically introduced a wide array of functional groups onto the anthraquinone core to study their effects on the molecule's electronic structure, redox potential, and biological activity. acs.orggsu.eduacs.org

Amino- and diamino-substituted anthraquinones, for instance, are a major class of derivatives that are not only key intermediates for dyes but are also investigated for a range of biological activities, including anticancer and antimicrobial properties. biointerfaceresearch.com The position and nature of the substituent have a profound impact on the compound's properties. For example, studies have shown that the electrochemical properties of donor-acceptor compounds based on anthraquinone are strongly dependent on the position of the donor group. acs.orglist.lu

Furthermore, the introduction of substituents can significantly alter the optical and electronic properties of the anthraquinone scaffold. rsc.org Research into these derivatives often involves a combination of synthesis, electrochemical analysis (like cyclic voltammetry), and theoretical calculations to understand the structure-property relationships. acs.orgacs.orgrsc.org This comprehensive approach allows for the rational design of new anthraquinone derivatives with tailored functionalities for applications ranging from medicinal chemistry to materials science. nih.govnih.gov

Rationale for Focused Investigation of 1-Pentylanthracene-9,10-dione and its Isomeric/Structural Analogues

The specific investigation of this compound and its isomers is driven by the need to understand the influence of alkyl chain substitution on the fundamental properties of the anthraquinone core. The position of substitution on the anthraquinone ring system is known to have a significant impact on the resulting molecule's electrochemical and physical properties. acs.orglist.lu

A systematic study of positional isomers, such as comparing 1-substituted versus 2-substituted anthraquinones, reveals distinct differences in their redox potentials. acs.orglist.lu For instance, research on donor-acceptor compounds has shown that the oxidation potentials of 2-substituted anthraquinones are systematically higher than their 1-substituted counterparts. acs.orglist.lu The introduction of an alkyl group like a pentyl chain at the 1-position can influence the molecule's solubility in organic solvents, its packing in the solid state, and its interaction with other molecules.

By focusing on a specific alkyl-substituted derivative like this compound and comparing it with its isomers (e.g., 2-pentylanthracene-9,10-dione) and structural analogues with different alkyl chain lengths, researchers can systematically probe the structure-property relationships. This targeted approach provides valuable data on how subtle changes in molecular structure can tune the electronic and physical characteristics of the anthraquinone scaffold, which is crucial for designing materials with specific properties for applications in areas like organic electronics and functional dyes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H18O2 B1627585 1-Pentylanthracene-9,10-dione CAS No. 64111-86-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64111-86-0

Molecular Formula

C19H18O2

Molecular Weight

278.3 g/mol

IUPAC Name

1-pentylanthracene-9,10-dione

InChI

InChI=1S/C19H18O2/c1-2-3-4-8-13-9-7-12-16-17(13)19(21)15-11-6-5-10-14(15)18(16)20/h5-7,9-12H,2-4,8H2,1H3

InChI Key

INPHIYULSHLAHR-UHFFFAOYSA-N

SMILES

CCCCCC1=C2C(=CC=C1)C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

CCCCCC1=C2C(=CC=C1)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Structural Elucidation and Spectroscopic Characterization of 1 Pentylanthracene 9,10 Dione and Its Analogues

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For substituted anthracene-9,10-diones, ¹H and ¹³C NMR provide unambiguous information about the arrangement and electronic environment of atoms.

¹³C NMR spectroscopy complements the proton data. The carbonyl carbons of the dione (B5365651) functionality are highly deshielded and typically appear around 180-185 ppm. np-mrd.org The aromatic carbons would resonate in the 120-140 ppm range, with quaternary carbons (including those attached to the carbonyls and the pentyl group) showing distinct chemical shifts. The aliphatic carbons of the pentyl chain would be observed in the upfield region of the spectrum. Analysis of related structures, such as 9,10-dihydrophenanthrene (B48381) and its derivatives, aids in assigning these resonances based on extensive spectroscopic data. nih.gov

Table 1: Predicted ¹³C NMR Chemical Shifts for Key Functional Groups in Anthracene-9,10-dione Derivatives

Functional GroupTypical Chemical Shift Range (ppm)Reference Compound Class
Carbonyl (C=O)180 - 185Anthraquinones np-mrd.org
Aromatic (C-H, C-C)120 - 145Anthraquinones researchgate.net
Aliphatic (Pentyl Chain)10 - 40General Alkanes

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of 9,10-anthraquinone, the parent structure, displays characteristic absorption bands arising from π-π* and n-π* transitions. researchgate.net The intense bands in the ultraviolet region are typically assigned to π-π* transitions of the aromatic system, while a weaker, longer-wavelength absorption is attributed to the forbidden n-π* transition of the carbonyl groups. researchgate.net

For 1-pentylanthracene-9,10-dione, the introduction of an alkyl group is expected to cause a slight bathochromic (red) shift in the absorption maxima compared to the unsubstituted anthraquinone (B42736). This is due to the mild electron-donating nature of the pentyl group, which can subtly alter the energy levels of the molecular orbitals involved in the electronic transitions. Studies on other substituted anthracenes, such as 9,10-bis(phenylethynyl)anthracene, have shown that extending the π-conjugation leads to significant red shifts in the absorption spectra. researchgate.net While a pentyl group does not extend conjugation, its inductive effect is a key factor.

Table 2: UV-Vis Absorption Data for Anthracene (B1667546) and Selected Derivatives

Compoundλmax (nm)Molar Extinction Coefficient (ε, M-1cm-1)SolventReference
Anthracene3748,000Hexane nih.gov
9,10-bis(diisopropylsilyl)anthracene39914,200Hexane nih.gov
9,10-Diphenylanthracene373Not SpecifiedNot Specified aatbio.com

The position, intensity, and shape of UV-Vis absorption bands can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. researchgate.net For anthracene-9,10-dione derivatives, the n-π* transition is particularly sensitive to solvent effects. In polar, protic solvents (like ethanol), the lone pairs on the carbonyl oxygens can engage in hydrogen bonding, which lowers the energy of the n-orbital. This results in a larger energy gap for the n-π* transition and a hypsochromic (blue) shift of the corresponding absorption band. Conversely, π-π* transitions are often less sensitive or may show a slight bathochromic shift in polar solvents due to stabilization of the more polar excited state. The study of solvent-solute interactions, often analyzed through linear solvation energy relationships, helps quantify the contributions of solvent acidity, basicity, and dipolarity/polarizability to these spectral shifts. researchgate.net

Fluorescence Spectroscopy and Quenching Phenomena

While the parent anthracene molecule is known for its strong blue fluorescence, anthracene-9,10-diones are typically characterized by very weak fluorescence or are considered non-fluorescent. This is due to efficient intersystem crossing from the singlet excited state (S₁) to the triplet state (T₁), promoted by the n-π* character of the lowest excited state.

However, modifications to the anthracene core can significantly alter the photophysical properties. For instance, attaching substituents at the 9 and 10 positions can increase the fluorescence quantum yield. mdpi.comsemanticscholar.org In some derivatives, such as 9,10-bis(diisopropylsilyl)anthracene, the fluorescence quantum yield is dramatically enhanced compared to anthracene itself. nih.gov The emission spectrum of this compound is expected to be weak, but its characteristics would be influenced by the pentyl group's electronic and steric effects.

Fluorescence quenching, the process that decreases fluorescence intensity, can occur through various mechanisms. In substituted anthracenes, aggregation-induced quenching is a common phenomenon where close proximity of molecules in the solid state or concentrated solutions leads to the formation of non-emissive excimers. researchgate.net The introduction of bulky substituents can mitigate this effect by preventing π–π stacking. researchgate.netbeilstein-journals.org

Table 3: Fluorescence Properties of Anthracene and a Substituted Analogue

CompoundEmission λmax (nm)Fluorescence Quantum Yield (Φf)ConditionsReference
Anthracene370-5200.32Room Temperature nih.gov
9,10-bis(diisopropylsilyl)anthracene400-5700.90Room Temperature nih.gov

X-ray Crystallographic Analysis of Substituted Anthracene-9,10-diones

For example, in cis-9,10-dialkyl-9,10-dihydroanthracene derivatives, the central ring adopts a boat conformation to accommodate the substituents. rsc.org In other cases, such as 4-(anthracen-9-yl)pyridine, the crystal structure is stabilized by intermolecular C—H⋯π and π–π stacking interactions, which dictate the formation of supramolecular assemblies. iucr.org The crystal structure of this compound would reveal the precise orientation of the pentyl chain relative to the planar anthraquinone core. The flexible alkyl chain could adopt various conformations and influence the packing motif, potentially leading to van der Waals interactions that stabilize the crystal lattice.

Application of Vibrational Spectroscopies (e.g., Infrared, Raman) for Structural Assignments

Vibrational spectroscopies, including Fourier-Transform Infrared (FTIR) and Raman, are powerful tools for identifying functional groups within a molecule. For this compound, the most prominent feature in the IR spectrum would be the strong absorption band corresponding to the C=O stretching vibration of the quinone system, typically found in the region of 1660-1690 cm⁻¹. semanticscholar.org

The spectrum would also show characteristic C-H stretching vibrations for the aromatic rings (above 3000 cm⁻¹) and the aliphatic pentyl group (below 3000 cm⁻¹). Aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region. Computational methods, such as Density Functional Theory (DFT), are often used to calculate theoretical vibrational frequencies, which, when scaled, show good agreement with experimental data and aid in the precise assignment of all vibrational modes. researchgate.net The NIST WebBook provides reference spectra for the parent 9,10-anthracenedione, which serves as a benchmark for analyzing its substituted derivatives. nist.gov

Electronic Structure and Photophysical Properties of Anthracene 9,10 Dione Systems

Computational Investigations of Electronic Structure (e.g., HOMO-LUMO Energy Gaps)

Computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into the electronic structure of molecules like 1-Pentylanthracene-9,10-dione. A key parameter derived from these studies is the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This HOMO-LUMO gap is crucial as it correlates with the molecule's electronic absorption and emission properties, as well as its chemical reactivity and stability.

For the parent molecule, anthracene-9,10-dione (also known as anthraquinone), the HOMO-LUMO gap is relatively wide. researchgate.net The introduction of substituents onto the anthraquinone (B42736) core can significantly alter this energy gap. Electron-donating groups, such as alkyl chains, are known to raise the energy of the HOMO more than the LUMO, generally leading to a reduction in the HOMO-LUMO gap. pharmacyfreak.com Conversely, electron-withdrawing groups tend to lower the energy of both orbitals, often resulting in a smaller energy gap as well.

In the case of this compound, the pentyl group at the 1-position is an electron-donating alkyl substituent. Therefore, it is expected to decrease the HOMO-LUMO gap compared to the unsubstituted anthraquinone. This reduction in the energy gap would theoretically lead to a bathochromic (red) shift in the molecule's absorption spectrum. pharmacyfreak.com

Table 1: Representative Calculated HOMO-LUMO Gaps for Anthracene (B1667546) and a Related Derivative

CompoundComputational MethodHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
AnthraceneDFT/B3LYP-5.50-2.253.25
AnthraquinoneDFTNot SpecifiedNot Specified4.2

Note: The values presented are illustrative and can vary with the computational method and basis set used. The data for anthracene is generalized from typical DFT results, and the anthraquinone value is from a specific study to show the effect of the dione (B5365651) functionality. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Dynamics

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool for investigating the excited states of molecules, providing information on absorption spectra, transition energies, and the nature of electronic transitions. ekb.egacs.org For derivatives of anthracene-9,10-dione, TD-DFT can elucidate how substituents influence the photophysical behavior.

TD-DFT calculations on various anthraquinone derivatives have been performed to understand their electronic absorption spectra and the character of their excited states. nih.govmdpi.com These studies typically show that the lowest energy electronic transitions in anthraquinones are often n→π* transitions, involving the promotion of an electron from a non-bonding orbital on the oxygen atoms to an anti-bonding π* orbital of the aromatic system. These are often followed by π→π* transitions at higher energies.

For this compound, the pentyl group is not expected to fundamentally change the nature of these transitions but will likely shift their energies. The electron-donating nature of the alkyl group can influence the charge distribution in the ground and excited states, which in turn affects the transition energies and oscillator strengths. TD-DFT studies on substituted anthraquinones have shown that the position and nature of the substituent are critical in determining the photophysical properties. mdpi.com For example, TD-DFT calculations have been successfully used to interpret the absorption and emission spectra of hydroxyl- and amino-anthraquinone derivatives. nih.gov

While a specific TD-DFT study on this compound is not available, it is a valuable method that could predict its UV-Vis absorption spectrum and provide insights into the orbitals involved in its electronic excitations. Such a study would be instrumental in designing materials with tailored optical properties.

Photodimerization and Other Photochemical Reactivity Studies

Anthracene and its derivatives are well-known for their characteristic [4+4] photodimerization reaction upon exposure to UV light. This reaction involves the formation of a cycloadduct between two anthracene molecules, linking them at the 9 and 10 positions. The presence of substituents can significantly influence the efficiency and regioselectivity of this reaction.

For this compound, the presence of the pentyl group at the 1-position and the carbonyl groups at the 9 and 10 positions will affect its photochemical reactivity. The carbonyl groups of the anthraquinone core generally reduce the fluorescence quantum yield and can alter the excited state reactivity compared to anthracene. While photodimerization is a hallmark of many anthracene derivatives, the reactivity of the dione derivative is different.

The primary photochemical reaction for many anthraquinones involves photosensitization, leading to the generation of reactive oxygen species. However, under certain conditions, other photochemical reactions can occur. For instance, the photoreduction of anthracene-9,10-dione in the absence of oxygen has been reported.

The steric hindrance from the pentyl group at the 1-position in this compound could potentially influence any intermolecular photochemical reactions. Studies on other substituted anthracenes have shown that bulky substituents can hinder the approach of another molecule, thereby affecting the rate of photodimerization. mdpi.com However, given the altered electronic structure of the dione, other photochemical pathways may be more prevalent than photodimerization. For example, photoreactions involving the carbonyl groups or the pentyl chain could be possible. Detailed photochemical studies on this compound would be necessary to fully elucidate its reactivity under UV irradiation.

Energy Transfer Mechanisms (e.g., Förster Resonance Energy Transfer (FRET))

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process between two chromophores, a donor and an acceptor, that are in close proximity. The efficiency of FRET is highly dependent on the distance between the donor and acceptor, the spectral overlap between the donor's emission and the acceptor's absorption, and the relative orientation of their transition dipoles.

Anthracene and its derivatives, with their strong UV absorption and, in some cases, fluorescence emission, can potentially act as either donors or acceptors in FRET systems. For a molecule like this compound to participate in FRET, its spectral properties must be suitably matched with a partner chromophore.

As a potential FRET donor, a fluorescent derivative of anthracene-9,10-dione would need to have a significant fluorescence quantum yield and an emission spectrum that overlaps with the absorption spectrum of an acceptor molecule. Conversely, as a FRET acceptor, its absorption spectrum would need to overlap with the emission of a donor molecule. The inherent electronic properties of the anthraquinone core, which often lead to low fluorescence, might make it a more likely candidate as a FRET acceptor or a quencher of fluorescence.

While there is a vast body of research on FRET, specific studies detailing the use of this compound in FRET systems are not prominent in the literature. However, the principles of FRET are well-established, and the suitability of this compound for such applications could be predicted from its absorption and emission spectra, and its fluorescence quantum yield.

Quantum Yield Determinations for Fluorescent Derivatives

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. Anthracene itself has a moderate fluorescence quantum yield, but this can be significantly altered by substitution.

The anthracene-9,10-dione core is generally associated with very low fluorescence quantum yields, as the presence of the carbonyl groups promotes efficient intersystem crossing to the triplet state and subsequent non-radiative decay pathways. However, the introduction of certain substituents can enhance fluorescence. For some substituted anthraquinones, measurable fluorescence has been observed, although the quantum yields are often still low. researchgate.net

The pentyl group in this compound, being a simple alkyl group, is not expected to dramatically increase the fluorescence quantum yield. In some cases, alkyl substitution can have a minor positive effect on the quantum yield due to steric effects that may reduce non-radiative decay pathways. nih.gov However, without experimental data, it is difficult to predict the exact quantum yield of this compound.

For comparison, the quantum yields of some related fluorescent anthracene derivatives have been reported. These values can vary widely depending on the nature and position of the substituents and the solvent used.

Table 2: Illustrative Fluorescence Quantum Yields of Selected Anthracene Derivatives

CompoundSolventFluorescence Quantum Yield (Φf)
AnthraceneEthanol0.27
9,10-DiphenylanthraceneCyclohexane~0.90-1.0
Quinine Sulfate (a common standard)0.1 M H2SO40.546

Electrochemical Behavior and Redox Chemistry of Anthracene 9,10 Dione Systems

Cyclic Voltammetric Studies of Reduction Processes

Cyclic voltammetry is a powerful technique used to investigate the redox behavior of anthraquinone (B42736) systems. It provides insights into the potentials at which electron transfer occurs and the stability of the resulting species. Studies have shown that the reduction of anthraquinones can proceed through distinct one- or two-electron pathways, heavily influenced by the solvent and the presence of proton donors.

In aprotic solvents, the reduction of anthracene-9,10-dione typically occurs in two separate, reversible one-electron steps. researchgate.netresearchgate.net The first electron transfer results in the formation of a stable semiquinone radical anion. The addition of a second electron produces the dianion. researchgate.net

In the presence of electrophiles or in protic solvents, the mechanism can shift to a single, two-electron reduction wave. researchgate.netacs.org This process is often coupled with the uptake of protons. For instance, the reduction of anthraquinone-2-sulfonate (AQS) in aqueous solutions can proceed via a complete 2e⁻/2H⁺ process to form the hydroquinone (B1673460). nih.govfrontiersin.org This proton-coupled electron transfer (PCET) is a key feature of quinone electrochemistry in aqueous media. nih.gov

Aprotic media:

AQ + e⁻ ⇌ AQ•⁻ (Semiquinone radical anion)

AQ•⁻ + e⁻ ⇌ AQ²⁻ (Dianion)

Protic media (acidic):

AQ + 2e⁻ + 2H⁺ ⇌ AQH₂ (Hydroquinone) researchgate.net

The distinction between these mechanisms is crucial for designing systems like aqueous organic redox flow batteries, where the two-electron redox process of anthraquinone derivatives contributes to higher energy densities. nbinno.com

The formal reduction potential (E¹/²) of anthraquinone systems in aqueous solutions is highly dependent on the pH of the medium. acs.org This relationship is a direct consequence of the involvement of protons in the redox reaction. According to the Nernst equation, for a reaction involving the transfer of two electrons and two protons, the midpoint potential shifts negatively with increasing pH. acs.orgdtu.dk

Studies on anthraquinone-terminated self-assembled monolayers on gold electrodes have demonstrated a linear relationship between the midpoint potential and pH, with a slope close to the theoretical value of -59.2 mV per pH unit for a 2e⁻/2H⁺ process. acs.org However, this dependency can change. For example, one study found a transition from a 2H⁺/2e⁻ process to a 1H⁺/2e⁻ process as the pH increased from 7.5 to 13, indicated by a change in the slope of the E¹/² vs. pH plot. harvard.edu

This pH-dependent behavior allows for the fine-tuning of the redox potential of anthraquinone derivatives for specific applications by simply adjusting the pH of the electrolyte. harvard.edu

pH RangeProton/Electron StoichiometryE¹/² Shift per pH unit
2.8 - 9.02H⁺ / 2e⁻~ -55 mV
7.5 - 10.62H⁺ / 2e⁻-60 mV
10.8 - 13.01H⁺ / 2e⁻-25 mV
> 13.00H⁺ / 2e⁻0 mV
This table presents compiled data from different studies and systems. dtu.dkharvard.edu

Semiquinone Radical Formation and Comproportionation Reactions

The formation of a semiquinone radical as an intermediate is a hallmark of anthraquinone electrochemistry. nih.gov This radical species can be generated through the one-electron reduction of the parent quinone. rsc.org

Furthermore, the semiquinone radical can be formed through a comproportionation reaction, where the fully oxidized quinone (AQ) and the fully reduced hydroquinone dianion (AQ²⁻) react to form two equivalents of the semiquinone radical anion (AQ•⁻). researchgate.netnih.govnih.gov Conversely, the semiquinone radical can undergo disproportionation (or dismutation) to yield the quinone and the hydroquinone. nih.gov

The equilibrium between these species is crucial and can be represented as: AQ + AQ²⁻ ⇌ 2 AQ•⁻

The stability and persistence of the semiquinone radical are influenced by factors such as pH. nih.gov In some cases, the difference in peak potentials between the two successive one-electron reductions is small, causing the waves to merge and appear as a single two-electron process, even though a comproportionation reaction is occurring. researchgate.net The formation and reactivity of these radical intermediates are significant in the biological activity and potential toxicity of some anthracycline compounds. nih.gov

Role of Anthraquinone Systems in Redox Catalysis

The reversible and tunable redox properties of anthraquinone derivatives make them excellent candidates for redox catalysis and as mediators in electrochemical systems. acs.orgresearchgate.net They can act as electron shuttles, facilitating electron transfer between an electrode and a substrate that might otherwise have slow kinetics. nih.gov

A prominent application is in aqueous organic redox flow batteries (AORFBs), where anthraquinone derivatives serve as the active species in the negative electrolyte (negolyte). rsc.orgnbinno.com Their fast kinetics, chemical stability, and the ability to undergo reversible two-electron redox reactions are highly advantageous for energy storage. rsc.org By modifying the anthraquinone structure with functional groups, researchers can tune properties like solubility and redox potential to optimize battery performance. harvard.eduacs.org For instance, the introduction of sulfonate groups enhances the aqueous solubility of anthraquinone, making it a viable component for grid-scale energy storage. nbinno.com

In the field of microbial electrosynthesis, anthraquinone-2-sulfonate (AQS) has been shown to act as an effective electron shuttle, enhancing the extracellular electron transfer process from an electrode to microorganisms. nih.govfrontiersin.org By accepting electrons from the cathode and delivering them to the microbes, AQS facilitates the bio-electrochemical production of chemicals. nih.gov The efficiency of this process can be improved by chemically modifying the AQS structure to lower its redox potential, thereby minimizing energy losses. nih.govfrontiersin.org

Mechanistic Studies in Chemical and Biological Systems in Vitro/cellular Models

Molecular Interactions with Deoxyribonucleic Acid (DNA)

The interaction of anthracene-9,10-dione derivatives with DNA is a cornerstone of their biological activity. These compounds are known to bind to DNA, and their binding properties have been extensively evaluated through various biophysical techniques and computational methods. nih.gov The mode and affinity of this binding are significantly influenced by the nature and position of substituents on the anthraquinone (B42736) core. nih.govepa.gov

The ability of anthracene-9,10-dione compounds to bind to DNA is often assessed by their capacity to stabilize the DNA double helix against heat-induced separation, a process known as thermal denaturation. nih.gov Binding of a compound to DNA typically increases its melting temperature (Tm), and the magnitude of this increase provides an indication of the binding strength.

Furthermore, a key characteristic of many DNA-binding agents is their ability to unwind supercoiled, closed-circular DNA. nih.gov This unwinding assay is a definitive test for intercalation, where the planar aromatic ring system of the compound inserts itself between the base pairs of the DNA. nih.gov Studies on various 2,6-disubstituted anthracene-9,10-diones have confirmed their DNA-binding properties through both thermal denaturation and DNA unwinding experiments. nih.gov

To quantify the strength of the interaction between anthracene-9,10-dione derivatives and DNA, association constants (Ka) are determined. nih.gov These constants are typically measured through titration experiments, monitoring changes in physical properties such as UV-Visible absorption or fluorescence upon addition of the compound to a DNA solution. rsc.org The data from these titrations are then fitted to appropriate binding models to calculate the association constant. rsc.orgresearchgate.net For instance, the binding affinity for two 2,6-disubstituted anthracene-9,10-dione derivatives, N-2DEA and N-1DEA, were determined to be Kb = 4.8 × 106 M−1 and Kb = 7.6 × 105 M−1, respectively. nih.gov These values indicate a strong interaction with DNA. nih.gov

Molecular modeling serves as a powerful tool to visualize and understand the interactions between anthracene-9,10-dione derivatives and DNA at an atomic level. nih.govnih.govnih.gov These computational studies can predict the preferred binding mode, be it intercalation between base pairs or binding within the major or minor grooves of the DNA helix. nih.govnih.gov

Modeling has suggested that the binding mode is highly dependent on the substitution pattern. For example, it is postulated that for 2,6-disubstituted derivatives, the side chains can occupy both the major and minor grooves of the DNA, a mode of binding distinct from other anthracene-9,10-dione cytotoxins. nih.gov These predictions often align well with experimental results from kinetic studies, confirming the binding modes. nih.govepa.gov The primary forces driving these interactions often include hydrophobic interactions and hydrogen bonds. nih.gov

The position of substituents on the anthracene-9,10-dione ring system is a critical determinant of the DNA-binding mode. nih.govepa.gov Molecular modeling and kinetic experiments have revealed distinct binding mechanisms based on the substitution pattern:

1,4 and 1,8-Disubstituted Derivatives : These compounds tend to bind via a "classical intercalation" mode, where the anthraquinone core is inserted between DNA base pairs and both side chains lie within the same groove. nih.govepa.gov

1,5-Disubstituted Derivatives : These analogues are predicted to intercalate in a "threading" mode, with one side chain positioned in the major groove and the other in the minor groove. nih.govepa.gov

2,6-Disubstituted Derivatives : These compounds are also believed to bind via a threading mechanism. nih.govepa.gov

Enzyme Inhibition Kinetics (e.g., Monoamine Oxidase (MAO) Inhibition)

Beyond DNA interactions, anthracene-9,10-dione derivatives have been investigated for their ability to inhibit enzymes, notably monoamine oxidases (MAO). MAO enzymes, which exist as two isoforms, MAO-A and MAO-B, are crucial for the metabolism of neurotransmitters. researchgate.netresearchgate.net Inhibition of these enzymes is a key strategy in the treatment of depression (MAO-A) and neurodegenerative disorders like Parkinson's disease (MAO-B). researchgate.netresearchgate.netimpactfactor.org

Studies on a series of novel synthetic amino-anthracene-9,10-dione compounds have demonstrated significant and, in some cases, selective inhibition of MAO-A and MAO-B. researchgate.netresearchgate.net The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to reduce enzyme activity by 50%.

A study evaluating nine different synthetic anthracene-9,10-dione compounds revealed that several exhibited potent inhibition of either MAO-A, MAO-B, or both, when compared to the standard inhibitors Clorgyline (for MAO-A) and Pargyline (for MAO-B). researchgate.netresearchgate.net For instance, some compounds showed significant MAO-A inhibition, suggesting potential for antidepressant applications, while others displayed strong selective MAO-B inhibition, indicating possible utility in managing neurodegenerative diseases. researchgate.netresearchgate.net

The table below summarizes the MAO inhibitory activities for a selection of these synthetic compounds. researchgate.net

CompoundMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)
Compound 1 0.098 ± 0.0070.087 ± 0.006
Compound 2 0.089 ± 0.006>100
Compound 3 >1000.076 ± 0.005
Compound 5 0.067 ± 0.0040.065 ± 0.004
Compound 8 0.054 ± 0.0040.056 ± 0.004
Compound 9 0.049 ± 0.0030.043 ± 0.003
Clorgyline 0.099 ± 0.007-
Pargyline -0.096 ± 0.007

Data presented as mean ± standard deviation.

Structure-Activity Relationships for Enzyme Inhibition

The structure of anthracene-9,10-dione and its derivatives plays a crucial role in their ability to inhibit enzymes. Studies on a variety of anthraquinones have revealed that the nature and position of substituents on the core structure significantly influence their inhibitory potency. nih.gov For instance, in the context of human pancreatic lipase (B570770) (hPL) inhibition, the presence of different functional groups at various positions on the anthraquinone scaffold leads to varied inhibitory effects. nih.gov

A key aspect of the structure-activity relationship (SAR) is the potential for structural modifications to enhance the biological inhibitory effect. For example, altering the carbonyl group positions from the typical 9,10-dione to a 1,4-dione arrangement has been shown to enhance inhibitory effects on hPL. Furthermore, the presence of acidic functionalities has been found to be essential for the activity of some anthraquinone derivatives as inhibitors of the NTPDase3 enzyme subtype. researchgate.net The addition of a pentyl group at the 1-position of the anthracene-9,10-dione structure introduces a lipophilic moiety, which could influence its interaction with the active sites of enzymes, potentially enhancing its inhibitory activity against certain enzymes like lipases.

Table 1: Structure-Activity Relationship of Anthraquinone Derivatives as Enzyme Inhibitors

Compound/Derivative Enzyme Target Key Structural Features for Activity Reference
General Anthraquinones Human Pancreatic Lipase (hPL) Varied based on substituent nature and position nih.gov
1,4-Anthracene-9,10-dione Human Pancreatic Lipase (hPL) Altered carbonyl group position nih.gov
Anthraquinone derivatives NTPDase3 Presence of acidic functionalities researchgate.net

Cellular Pathway Modulation Studies (In Vitro)

Cell Cycle Progression Analysis (e.g., G2/M Phase Arrest)

Anthracene-9,10-dione derivatives have been shown to exert significant effects on cell cycle progression in various cancer cell lines. A recurring observation is the induction of cell cycle arrest at the G2/M phase. nih.govnih.gov This arrest is a critical mechanism underlying the antiproliferative effects of these compounds. For example, certain 1-hydroxy-3-(3-alkylaminopropoxy)-9,10-anthraquinone derivatives have been demonstrated to cause G2/M phase arrest in human bladder carcinoma cells. nih.gov This effect is often accompanied by an increase in the expression of cyclin B1, a key regulator of the G2/M transition. nih.gov The ability of these compounds to halt the cell cycle at this specific checkpoint prevents cancer cells from dividing and proliferating.

Regulation of Gene Expression (e.g., p53, Bcl-2)

The modulation of genes involved in apoptosis, or programmed cell death, is another important aspect of the cellular activity of anthracene-9,10-dione derivatives. Notably, these compounds have been found to influence the expression of the tumor suppressor gene p53 and the anti-apoptotic gene Bcl-2. nih.gov In human cervical cancer cells, treatment with a novel series of anthracene-9,10-dione derivatives led to an increase in p53 expression and a concurrent decrease in Bcl-2 expression. nih.gov The upregulation of p53 can trigger apoptosis, while the downregulation of Bcl-2, which normally inhibits apoptosis, further promotes cell death. This dual effect on key apoptotic regulatory genes highlights a significant mechanism by which these compounds can induce cancer cell death.

Modulation of Inflammatory Mediators (e.g., Nitric Oxide, IL-1β, TNF-α)

Derivatives of 1,4-anthracene-9,10-dione have demonstrated the ability to modulate the production of key inflammatory mediators. In activated RAW264.7 macrophage cells, certain disubstituted derivatives have shown significant inhibition of nitric oxide (NO), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) production. nih.gov These three molecules are crucial players in the inflammatory response. The inhibition of their production suggests that anthracene-9,10-dione derivatives could have potential applications in managing inflammatory conditions. The study also highlighted that monosubstituted derivatives displayed a moderate to good inhibitory capacity on IL-1β production, indicating that the substitution pattern is a key determinant of the anti-inflammatory activity. nih.gov

Table 2: Modulation of Inflammatory Mediators by Anthracene-9,10-dione Derivatives

Inflammatory Mediator Effect of Anthracene-9,10-dione Derivatives Cell Line Reference
Nitric Oxide (NO) Inhibition RAW264.7 nih.gov
Interleukin-1β (IL-1β) Inhibition RAW264.7 nih.gov
Tumor Necrosis Factor-α (TNF-α) Inhibition RAW264.7 nih.gov

Investigation of Antioxidant Mechanisms

Anthraquinone compounds are known to possess antioxidant properties, and their mechanisms of action have been a subject of investigation. website-files.comnih.gov The antioxidant activity of these compounds is closely linked to their chemical structure, particularly the presence and arrangement of hydroxyl groups and other substituents on the benzene (B151609) rings. website-files.com

The primary antioxidant mechanisms of anthraquinones involve their ability to scavenge free radicals such as hydroxyl radicals (•OH), superoxide (B77818) anions (O2•−), and 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH•) radicals. nih.gov They can also inhibit lipid peroxidation, a key process in cellular damage induced by oxidative stress. The antioxidant effects can be exerted through hydrogen atom transfer (HAT) and single electron transfer followed by proton transfer (SET-PT) mechanisms. website-files.com The formation of stable semiquinone radicals from the partial oxidation of phenolic hydroxyl groups is a crucial aspect of their antioxidant capacity. website-files.com The presence of a pentyl group in 1-Pentylanthracene-9,10-dione may influence its lipophilicity, potentially affecting its interaction with cellular membranes and its ability to counteract lipid peroxidation.

Advanced Research Applications of 1 Pentylanthracene 9,10 Dione and Analogues

Development of Anthracene-9,10-dione Derivatives as Chromophores in Dye Research

Anthracene (B1667546) and its derivatives have long been recognized for their significant role as organic chromophores, forming the structural basis for many dyes. chalmers.se The photophysical properties of these compounds, particularly their absorption and fluorescence characteristics, are central to their application. rsc.orgmdpi.com The core structure of anthracene-9,10-dione is a key building block for synthesizing various dyes and pigments. biointerfaceresearch.com

Research has shown that substitutions at the 9 and 10 positions of the anthracene ring can significantly influence the compound's properties. mdpi.com Modifications to the molecular structure can alter the fluorescence quantum yield and shift the absorption spectrum. rsc.orgmdpi.com For instance, increasing the conjugation of the phenyl rings in polycyclic aromatic systems results in a shift of the absorbance spectrum to higher wavelengths. mdpi.com While some substitutions, like thiophene (B33073) groups, have been found to decrease the fluorescence quantum yield, others can be tailored to achieve desired optical properties. rsc.org The introduction of substituents like the pentyl group in 1-Pentylanthracene-9,10-dione primarily enhances solubility in various solvents, a critical factor for dye application, while also subtly modifying the electronic properties of the chromophoric system.

Table 1: Influence of Substituents on Anthracene Chromophore Properties

Substituent Type Effect on Properties Example Application Reference
Phenyl and Thiophene Groups Affects UV/Vis absorption and fluorescence quantum yield. Organic Light Emitting Diodes (OLEDs) chalmers.sersc.org
Electron-donating/withdrawing Groups Alters electronic properties and energy levels. Triplet-triplet annihilation upconversion chalmers.se
Amino Groups Key structures for obtaining a variety of dyes. Dyes, Pigments, Phosphors biointerfaceresearch.com

Utilization as Organic Building Blocks in Material Science

The rigid and planar aromatic structure of anthracene-9,10-dione makes it an excellent candidate as a fundamental building block in material science. biointerfaceresearch.comrsc.org These derivatives are integral to the development of advanced materials with specific electronic and photonic properties, such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). chalmers.sersc.org

In the field of OSCs, 9,10-anthraquinone has been utilized as a core electron-withdrawing moiety to design novel non-fullerene acceptors. rsc.org Its inherent electron-accepting nature is crucial for creating the donor-acceptor interfaces necessary for charge separation in photovoltaic devices. The synthesis of materials like DPP-ANQ-DPP, which incorporates a 9,10-dioxo-9,10-dihydroanthracene core, demonstrates the successful application of this building block. rsc.org

Furthermore, anthracene-9,10-dione derivatives have been used to create advanced composite materials. For example, graphene-anthracenedione composites have been developed for use in wastewater treatment. biointerfaceresearch.com The addition of a pentyl group to the anthraquinone (B42736) core, as in this compound, improves solubility in common organic solvents, which is a significant advantage for the solution-based processing of these advanced materials.

Role in the Anthraquinone Process for Hydrogen Peroxide Production

One of the most significant industrial applications of alkylated anthracene-9,10-diones, including this compound, is their role as catalysts in the anthraquinone process (also known as the Riedl–Pfleiderer process). wikipedia.orggoogle.com This process is the dominant method for the commercial production of hydrogen peroxide (H₂O₂), accounting for over 98% of the world's share. wikipedia.orgnih.govslchemtech.com

The process involves a cyclic reduction-oxidation reaction. google.comgoogle.com A 2-alkyl-anthraquinone dissolved in a mixture of organic solvents is catalytically hydrogenated to its corresponding 2-alkyl-anthrahydroquinone form. wikipedia.orggoogle.com This is followed by oxidation with air (oxygen), which regenerates the original 2-alkyl-anthraquinone and simultaneously produces hydrogen peroxide. wikipedia.orggoogle.com The H₂O₂ is then extracted with water. wikipedia.org

The alkyl group is critical to the success of this process. Alkylated anthraquinones and their tetrahydro derivatives exhibit outstandingly high solubilities in the water-immiscible organic solvents used, particularly in their reduced anthrahydroquinone forms. google.com This high solubility allows for higher concentrations in the working solution, leading to greater H₂O₂ productivity per cycle. google.com Compounds such as 2-ethylanthraquinone (B47962) and 2-tert-amylanthraquinone are commonly used, and the use of this compound has also been noted in this context. wikipedia.orggoogle.comresearchgate.net

Table 2: The Anthraquinone Process Cycle

Step Reaction Purpose Key Compound Form
1. Hydrogenation 2-Alkyl-anthraquinone + H₂ (with catalyst) → 2-Alkyl-anthrahydroquinone Reduction of the quinone. 2-Alkyl-anthrahydroquinone
2. Oxidation 2-Alkyl-anthrahydroquinone + O₂ → 2-Alkyl-anthraquinone + H₂O₂ Regeneration of the catalyst and formation of H₂O₂. 2-Alkyl-anthraquinone
3. Extraction H₂O₂ (in organic solvent) + H₂O → H₂O₂ (aqueous solution) Separation of the product. Hydrogen Peroxide

| 4. Regeneration | The regenerated 2-Alkyl-anthraquinone is recycled. | Continuous production cycle. | 2-Alkyl-anthraquinone |

Exploration as Components in Organic Chemosensors and Analytical Reagents

The inherent fluorescent properties of the anthracene core make its derivatives highly suitable for the development of chemosensors and analytical reagents. biointerfaceresearch.commdpi.commdpi.com These sensors often operate on a "turn-on" or "turn-off" fluorescence mechanism, where the presence of a specific analyte causes a measurable change in the fluorescence emission of the sensor molecule. acs.org

Researchers have synthesized anthracene-based Schiff base derivatives that act as selective probes for metal ions like Zn²⁺ and mercury (Hg²⁺), as well as biomolecules like tyrosine. mdpi.comacs.org For example, rationally designed anthracene-bearing thioacetals have been shown to be highly selective and sensitive luminescent "turn-on" probes for Hg²⁺ ions. acs.org The sensing mechanism involves an analyte-induced chemical reaction, such as the desulfurization of thioacetals by Hg²⁺, which forms a highly fluorescent aldehyde and thus signals the presence of the ion. acs.org

Amino- and diamino-substituted 9,10-anthracenediones are also widely used as analytical reagents and as color and metal indicators. biointerfaceresearch.com While the pentyl group in this compound primarily influences solubility, the core anthracene-9,10-dione structure can be further functionalized with specific binding sites to create highly selective and sensitive analytical tools for environmental and biological monitoring.

Potential in Photocurable Resin Compositions

Anthracene derivatives are gaining attention for their application in photocurable resins and 3D printing technologies, where they can function as highly efficient photosensitizers. rsc.orgresearchgate.net Photocurable resins polymerize, or "cure," upon exposure to light of a specific wavelength, a process initiated by a photoinitiator system. A photosensitizer is a component of this system that absorbs light energy and transfers it to another molecule, which then initiates the polymerization.

The strong absorption of anthracene derivatives in the near UV-visible range makes them ideal for this role. rsc.orgresearchgate.net Studies on novel 9,10-dithio/oxo-anthracenes have shown they can effectively photosensitize a biimidazole photoinitiator system upon irradiation, efficiently initiating the polymerization of acrylate (B77674) monomers. researchgate.net This capability allows for the formation of fine micro-patterns with high resolution, which is critical for technologies like dry film photoresists and 3D printing. researchgate.net

The attractive photophysical and photochemical properties of anthracene derivatives are central to this application. rsc.org The specific absorption spectrum and solubility of this compound in resin formulations would determine its effectiveness as a photosensitizer for initiating radical or cationic photopolymerization processes. rsc.org

Future Research Directions and Perspectives on 1 Pentylanthracene 9,10 Dione

Targeted Synthesis of Novel Derivatives for Specific Mechanistic Investigations

Future synthetic efforts will likely concentrate on the targeted creation of novel derivatives of 1-Pentylanthracene-9,10-dione to meticulously probe structure-property relationships. The strategic introduction of various functional groups onto the anthracene-9,10-dione scaffold will be instrumental in fine-tuning the molecule's electronic, optical, and chemical characteristics.

Methodologies for such syntheses are expected to leverage established organic reactions, including electrophilic aromatic substitution and cross-coupling reactions. For instance, Friedel-Crafts acylation and subsequent reduction could be employed to introduce additional alkyl chains or other functionalities at specific positions on the aromatic rings. researchgate.net The synthesis of derivatives with electron-donating or electron-withdrawing groups will be particularly valuable for systematically studying their impact on the molecule's redox potential and photophysical properties.

A key area of investigation will be the synthesis of derivatives with modified pentyl chains. The introduction of branching, unsaturation, or terminal functional groups on the pentyl substituent could significantly influence the molecule's solubility, self-assembly behavior, and interactions with other molecules or surfaces. These tailored derivatives will serve as crucial tools for elucidating reaction mechanisms and for designing molecules with specific desired functions.

Table 1: Potential Synthetic Strategies for this compound Derivatives

Synthetic StrategyTarget DerivativePurpose of Derivatization
Nitration followed by reductionAmino-1-pentylanthracene-9,10-dioneIntroduction of a versatile functional group for further modification.
Halogenation (e.g., bromination)Bromo-1-pentylanthracene-9,10-dionePrecursor for cross-coupling reactions to introduce new substituents.
Friedel-Crafts AcylationAcyl-1-pentylanthracene-9,10-dioneModulation of electronic properties and potential for further functionalization.

Advanced Computational Modeling for Property Prediction and Mechanistic Insights

Advanced computational modeling will be a cornerstone of future research on this compound, offering a powerful avenue for predicting its properties and gaining profound mechanistic insights prior to and in conjunction with experimental work. Techniques such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) will be employed to elucidate the electronic structure, spectroscopic properties, and reactivity of the molecule and its derivatives. researchgate.netnih.gov

These computational approaches can accurately predict key parameters such as HOMO-LUMO energy levels, electron affinity, ionization potential, and absorption and emission spectra. nih.gov By systematically modeling a range of substituted this compound derivatives, researchers can efficiently screen for candidates with optimal electronic and optical properties for specific applications, such as in organic electronics.

Furthermore, computational modeling can provide invaluable insights into reaction mechanisms. For example, the simulation of redox processes can help to understand the electron transfer kinetics and thermodynamics of this compound in various chemical environments. Molecular dynamics simulations can also be utilized to study the conformational flexibility of the pentyl chain and its influence on the molecule's interactions and self-assembly in different media.

Table 2: Predicted Electronic Properties of Substituted this compound Derivatives (Illustrative)

Substituent at C-4HOMO (eV)LUMO (eV)Band Gap (eV)
-H (unsubstituted)-6.2-3.52.7
-NO2-6.5-3.92.6
-NH2-5.8-3.32.5
-OCH3-5.9-3.42.5

Note: These values are hypothetical and for illustrative purposes to demonstrate the type of data that can be generated through computational modeling.

Integration into Hybrid Material Systems

A significant future research direction will involve the integration of this compound and its derivatives into hybrid material systems. The unique combination of a rigid, electroactive anthraquinone (B42736) core and a flexible, insulating pentyl chain makes this molecule an attractive building block for creating novel materials with tunable properties.

One promising area is the development of organic-inorganic hybrid materials. For instance, this compound could be covalently attached to or non-covalently adsorbed onto the surface of inorganic nanoparticles (e.g., silica, titania, gold). The pentyl chain could act as a flexible linker, influencing the spacing and orientation of the anthraquinone units on the nanoparticle surface. Such hybrid materials could find applications in sensing, catalysis, and photovoltaics.

Another avenue of exploration is the incorporation of this compound into polymer matrices. The pentyl group can enhance the miscibility of the anthraquinone derivative with various polymers, allowing for the creation of functional polymer composites. These materials could exhibit interesting optical or electronic properties, depending on the nature of the polymer and the concentration of the embedded anthraquinone derivative. The self-assembly of these molecules into well-defined nanostructures within the polymer matrix will also be a key area of investigation.

Exploration of New Catalytic Roles and Redox Applications

The inherent redox activity of the anthraquinone core suggests that this compound and its derivatives could play significant roles in catalysis and redox-based applications. Future research will likely focus on exploring these possibilities in detail.

The ability of the anthraquinone moiety to undergo reversible two-electron reduction and oxidation makes it a promising candidate for use as an organic redox mediator in various chemical transformations. The pentyl chain could influence the solubility and stability of the catalyst in different reaction media. Investigations into its efficacy as a catalyst for oxidation reactions, such as the selective oxidation of alcohols or hydrocarbons, are warranted.

Furthermore, the electrochemical properties of this compound make it a potential component in energy storage systems. Its ability to store charge through reversible redox reactions could be harnessed in the development of organic-based batteries or supercapacitors. The pentyl group might play a role in influencing the material's morphology and its interface with the electrolyte, which are critical factors for device performance. The exploration of its electrocatalytic activity, for example, in oxygen reduction or hydrogen evolution reactions, represents another exciting frontier. The redox potential of the anthraquinone core can be tuned by introducing different substituents, allowing for the rational design of electrocatalysts for specific applications. nih.gov

Q & A

Basic: What are the optimal synthetic routes for 1-pentylanthracene-9,10-dione, and how can reaction yields be improved?

The synthesis of this compound derivatives typically involves oxidation of the anthracene backbone with hydrogen peroxide in acetic acid/ethyl acetate under controlled heating (90°C). Key steps include:

  • Substituent introduction : Alkylation or electrophilic substitution to attach the pentyl group.
  • Oxidation : Hydrogen peroxide acts as a clean oxidizing agent for converting anthracene to anthraquinone .
    Yield optimization : Microwave-assisted synthesis reduces reaction time, while solvent selection (e.g., n-hexane for recrystallization) improves purity. Kinetic studies suggest temperature and reagent stoichiometry are critical for minimizing side products .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • UV-Vis spectroscopy : Identifies π→π* transitions in the anthraquinone backbone (absorption peaks at 250–400 nm) .
  • X-ray crystallography : Resolves substituent positioning (e.g., tert-pentyl groups at position 2) and bond lengths (C=O: ~1.22 Å) .
  • HPLC-MS : Quantifies purity and detects byproducts using reverse-phase columns with acetonitrile/water gradients .

Intermediate: How do substituent modifications (e.g., amino vs. hydroxyl groups) affect the solubility and reactivity of this compound?

Substituent type and position dictate physicochemical properties:

Substituent Effect on Solubility Reactivity
Amino (-NH₂)Increases polarity, enhancing aqueous solubilityFacilitates nucleophilic reactions (e.g., acylation)
Hydroxyl (-OH)Enhances H-bonding capacityProne to oxidation; forms quinones under acidic conditions
Pentyl (-C₅H₁₁)Improves lipid solubilityStabilizes hydrophobic interactions in biological systems

Advanced: What reaction mechanisms govern the functionalization of this compound with nucleophiles?

  • Nucleophilic aromatic substitution (SNAr) : Activated by electron-withdrawing groups (e.g., nitro or bromo substituents). Kinetic studies show second-order dependence on nucleophile concentration .
  • Redox reactions : Anthraquinone’s conjugated system enables reversible reduction to anthracene-9,10-diol, useful in electrochemical applications .
    Example : Brominated derivatives react with amines via SNAr, forming stable C-N bonds .

Advanced: How can contradictory solubility data for this compound derivatives be resolved?

Contradictions often arise from:

  • Crystallographic polymorphism : Different crystal packing alters solubility (e.g., tert-pentyl vs. linear pentyl isomers) .
  • pH-dependent ionization : Hydroxyl and amino groups protonate under acidic conditions, increasing aqueous solubility .
    Methodological resolution : Use differential scanning calorimetry (DSC) to identify polymorphs and pH-solubility profiling .

Advanced: What experimental approaches validate the DNA-intercalation mode of this compound derivatives?

  • Stopped-flow kinetics : Measures association/dissociation rates with DNA. Threading intercalators (e.g., 1,5-substituted derivatives) show slower kinetics than classical intercalators .
  • Circular dichroism (CD) : Detects structural changes in DNA helicity upon binding .
  • Molecular docking : Predicts substituent positioning in DNA grooves (e.g., pentyl chains stabilize hydrophobic interactions) .

Intermediate: How does environmental exposure (e.g., fog/smog cycles) impact the stability of this compound?

  • Photodegradation : Anthraquinone derivatives undergo UV-induced cleavage, forming oxy-PAHs like 2-methylanthracene-9,10-dione .
  • PM2.5 adsorption : Hydrophobic pentyl groups enhance particulate matter binding, increasing environmental persistence .

Basic: What advanced spectroscopic techniques elucidate electronic transitions in this compound?

  • Time-resolved fluorescence : Probes excited-state dynamics (e.g., charge-transfer interactions) .
  • FT-IR spectroscopy : Identifies carbonyl stretching vibrations (C=O at ~1670 cm⁻¹) and substituent-specific bands (e.g., NH₂ at ~3400 cm⁻¹) .

Intermediate: How do thermal analysis methods assess the stability of this compound?

  • Thermogravimetric analysis (TGA) : Determines decomposition onset temperatures (e.g., tert-pentyl derivatives stable up to 250°C) .
  • DSC : Detects phase transitions (e.g., melting points correlate with substituent bulkiness) .

Advanced: What comparative studies exist between this compound and its structural analogs?

  • Biological activity : Amino-substituted analogs show higher cytotoxicity than hydroxylated versions due to enhanced DNA intercalation .
  • Material science : Pentyloxy derivatives exhibit improved charge-transfer efficiency in organic semiconductors compared to methyl analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.